N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a compound that features a thiophene ring, an ethyl linker, and a benzenesulfonamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide, often involves condensation reactions. Common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods typically involve the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives can involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which can affect nerve signal transmission . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-dimethylbenzenesulfonamide is unique due to its specific combination of a thiophene ring, an ethyl linker, and a benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-11-4-6-15(10-12(11)2)22(19,20)17-9-8-14-5-7-16(21-14)13(3)18/h4-7,10,17H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDNSWJWJOMVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.